molecular formula C13H10F3NO2 B6368838 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine CAS No. 1261945-73-6

2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine

Cat. No.: B6368838
CAS No.: 1261945-73-6
M. Wt: 269.22 g/mol
InChI Key: LHGCHGHLCBRUJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine typically involves the reaction of 4-(4-methoxy-3-trifluoromethylphenyl)acetonitrile with a suitable pyridine derivative under specific conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group results in an amine .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)-2-pyridone
  • 4-(Trifluoromethyl)pyridin-2-ol

Comparison: Compared to these similar compounds, 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)pyridine is unique due to the presence of the 4-methoxy-3-trifluoromethylphenyl group, which imparts distinct chemical and biological properties . This structural feature enhances its potential for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-3-2-8(6-10(11)13(14,15)16)9-4-5-17-12(18)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGCHGHLCBRUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683218
Record name 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-73-6
Record name 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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